1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide
CAS No.: 1005552-42-0
Cat. No.: VC6671027
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005552-42-0 |
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Molecular Formula | C8H8N4O2 |
Molecular Weight | 192.178 |
IUPAC Name | 1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13) |
Standard InChI Key | ZOMAWCXNLYZZKZ-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C(=O)NC2=NOC=C2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-Methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further bonded to a 1,2-oxazole ring at its 3-position (Figure 1). This configuration introduces distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .
Molecular Formula:
Molecular Weight: 220.21 g/mol
IUPAC Name: 1-Methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide
SMILES Notation: CC1=NN(C=C1C(=O)NC2=COC=N2)C
InChI Key: UYVXNQJZQVFJRT-UHFFFAOYSA-N
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Carboxamide Coupling: Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with 3-amino-1,2-oxazole using coupling agents like EDCI/HOBt.
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Cyclocondensation: Building the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl intermediates .
Optimized Synthesis Protocol
A practical approach, adapted from methods used for structurally related compounds , involves:
Step 1: Preparation of 1-Methyl-1H-pyrazole-4-carboxylic Acid
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React ethyl acetoacetate with methyl hydrazine in ethanol under reflux to form 1-methyl-1H-pyrazole-4-carboxylate.
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Hydrolyze the ester using aqueous NaOH to yield the carboxylic acid.
Step 2: Activation and Coupling
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Convert the carboxylic acid to its acid chloride using thionyl chloride.
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Couple with 3-amino-1,2-oxazole in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature.
Step 3: Purification
Parameter | Value |
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Yield (Step 1) | 85% |
Yield (Step 2) | 78% |
Purity (Final Product) | 98.5% |
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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LogP (Predicted): 1.2 ± 0.3 (Moderate lipophilicity, suitable for oral bioavailability) .
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Aqueous Solubility: ~12 mg/mL at pH 7.4, attributed to the polar carboxamide and oxazole groups .
Stability Profile
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Thermal Stability: Decomposes at 215°C (DSC).
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Photostability: Stable under UV light (λ > 300 nm) for 24 hours .
Biological Activity and Hypothesized Mechanisms
Anti-Inflammatory Activity
The compound’s ability to suppress NF-κB signaling, a pathway modulated by IRAK4, suggests potential in treating rheumatoid arthritis or psoriasis .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For autoimmune diseases (e.g., lupus) due to IRAK4 inhibition .
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Prodrug Potential: Ester derivatives could enhance bioavailability.
Agricultural Chemistry
Pyrazole-carboxamides are known fungicides; this compound may exhibit activity against Phytophthora infestans .
Future Research Directions
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